5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide is a complex organic compound with a unique structure that includes a chlorinated benzamide core, a hydroxy group, and a phenylcyclohexyl ether moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The initial step involves the chlorination of 2-hydroxybenzoic acid to form 5-chloro-2-hydroxybenzoic acid. This is achieved using thionyl chloride (SOCl2) as the chlorinating agent.
Amidation Reaction: The chlorinated benzoic acid is then converted to its corresponding benzamide by reacting with aniline derivatives under acidic conditions.
Etherification: The final step involves the etherification of the benzamide with 2-phenylcyclohexanol in the presence of a suitable base such as potassium carbonate (K2CO3) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaOH, KOH, NH3, RSH
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzamides
Scientific Research Applications
5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as NF-κB, MAPK, and PI3K/Akt, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the phenylcyclohexyl ether moiety.
2-Hydroxy-5-chlorobenzamide: Lacks the phenyl and cyclohexyl groups.
N-(4-Hydroxyphenyl)-5-chloro-2-hydroxybenzamide: Contains a hydroxyphenyl group instead of the phenylcyclohexyl ether.
Uniqueness
5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the phenylcyclohexyl ether moiety enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
648923-28-8 |
---|---|
Molecular Formula |
C25H24ClNO3 |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[4-(2-phenylcyclohexyl)oxyphenyl]benzamide |
InChI |
InChI=1S/C25H24ClNO3/c26-18-10-15-23(28)22(16-18)25(29)27-19-11-13-20(14-12-19)30-24-9-5-4-8-21(24)17-6-2-1-3-7-17/h1-3,6-7,10-16,21,24,28H,4-5,8-9H2,(H,27,29) |
InChI Key |
CSCZTWHRGRRALX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.